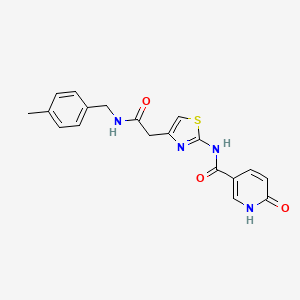

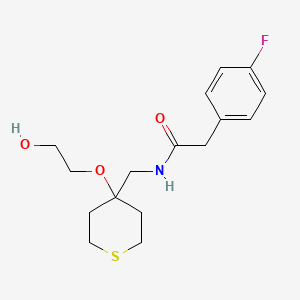

1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a derivative of isoquinoline, which is a structural motif found in a variety of biologically active compounds. The isoquinoline scaffold is known for its presence in molecules with diverse pharmacological properties. The compound is likely to possess unique characteristics due to the presence of the isopentyl group, the tetrahydroquinolinyl core, and the thiophen-2-ylmethyl urea moiety.

Synthesis Analysis

The synthesis of related isoquinoline urea derivatives has been reported through a novel three-component reaction involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile such as bromine or iodine monochloride, yielding 1-(4-haloisoquinolin-1-yl)ureas . Although the specific synthesis of the compound is not detailed, it can be inferred that a similar synthetic strategy could be employed, possibly with modifications to incorporate the isopentyl and thiophen-2-ylmethyl groups.

Molecular Structure Analysis

Isoquinoline urea derivatives have been studied for their molecular structures, particularly through computational methods such as the calculation of HOMO-LUMO energy levels using Gaussian software . These studies are crucial for understanding the electronic properties and reactivity of such compounds. The molecular structure of 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea would likely exhibit interesting characteristics due to the conjugation between the isoquinoline ring and the urea moiety, as well as the potential for electronic interactions with the thiophene ring.

Chemical Reactions Analysis

The chemical reactivity of isoquinoline urea derivatives can be diverse. The presence of the urea or thiourea group in such compounds has been associated with inhibitory effects on enzymes like tyrosinase . This suggests that the compound may also participate in biochemical interactions, potentially acting as an inhibitor for certain enzymes. The specific reactivity would depend on the exact structure and substituents present in the molecule.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea are not directly reported, related isoquinoline urea/thiourea derivatives have been synthesized and evaluated for their tyrosinase inhibitory properties . These properties are indicative of the compound's potential biological activity and could be used to predict the behavior of the compound in various environments. The physical properties such as solubility, melting point, and stability would be influenced by the specific functional groups and overall molecular architecture.

Wissenschaftliche Forschungsanwendungen

Receptor Antagonism and Enzyme Inhibition

Isoquinoline and quinazoline urea derivatives have been investigated for their binding affinities to human adenosine A(3) receptors. These studies found that certain structural modifications on the isoquinoline and quinazoline rings could significantly enhance receptor affinity, suggesting potential applications in developing receptor antagonists (van Muijlwijk-Koezen et al., 2000). This indicates that structurally related compounds, such as the one , may also have applicability in modulating receptor activities, highlighting their importance in drug discovery for various receptor-mediated conditions.

Antimicrobial and Antiproliferative Activities

The reactivity of tetrahydroquinoline derivatives towards various reagents has been explored, revealing their potential in synthesizing compounds with antimicrobial activities. For example, derivatives synthesized from reactions with dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, and thiourea have been reported, some of which showed antimicrobial activity (Elkholy & Morsy, 2006). This suggests that compounds with similar structural frameworks could be explored for their antimicrobial properties, contributing to the development of new antimicrobial agents.

Eigenschaften

IUPAC Name |

1-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-14(2)9-10-23-18-7-6-16(12-15(18)5-8-19(23)24)22-20(25)21-13-17-4-3-11-26-17/h3-4,6-7,11-12,14H,5,8-10,13H2,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOSMDBEYDIZFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2526162.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2526163.png)

![8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526165.png)

![Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2526166.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2526167.png)

![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid](/img/structure/B2526169.png)

![1-[({4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]piperidine](/img/structure/B2526178.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2526179.png)